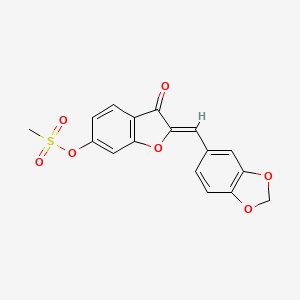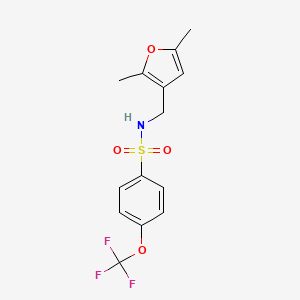
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tetraazole ring, which is a type of heterocyclic compound. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetraazole ring, possibly through a cyclization reaction. The dichlorophenoxy and chlorophenyl groups could be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecule contains several functional groups, including the tetraazole ring, two dichlorophenyl groups, and an ether linkage. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl groups and the electron-donating ether group. The tetraazole ring could potentially participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of the ether group could influence its solubility, while the dichlorophenyl groups could affect its stability .科学的研究の応用
Synthetic Methodologies and Chemical Properties
- The synthesis of related compounds such as methyl 2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxlan-2-yl] phenyl 2-chlorophenyl ether showcases the diverse chemical reactions including O-alkylation, bromination, condensation, and N-alkylation, starting from basic building blocks like O-chlorobenzyl chloride and p-hydroxyacetophenone. This methodology provides a basis for the synthesis of complex molecules, highlighting the compound's role in developing fungicidal agents and plant growth regulators (Shi-Feng Jian, 2003).
Bioactivity and Potential Applications
- Studies on the bioactivity of related compounds demonstrate strong fungicidal activity, suggesting potential applications in agriculture as plant protectants. The synthesis and evaluation of these compounds' bioactivity underscore their importance in developing new agricultural chemicals (Shi-Feng Jian, 2003).
Environmental Impact and Degradation
- Research on the degradation of structurally similar compounds like triclosan in chlorinated water samples illustrates the environmental pathways and transformation products of these chemicals. Studies indicate that chlorination of the phenolic ring and cleavage of the ether bond lead to the formation of various chlorinated phenols, suggesting the environmental behavior of these compounds and their potential impacts on water quality (P. Canosa et al., 2005).
Material Science and Engineering Applications
- The exploration of poly(p-phenylenevinylene) derivatives containing electron-transporting aromatic triazole or oxadiazole segments indicates the relevance of such structures in the development of materials with specific optical and electrochemical properties. These copolymers, incorporating elements structurally related to the compound of interest, demonstrate potential applications in the field of organic electronics and photonics (S. Chen & Yun Chen, 2005).
作用機序
Without specific context (such as whether this compound is intended to be a drug, a pesticide, etc.), it’s difficult to predict the mechanism of action. If it’s a drug, it could interact with biological targets in the body. If it’s a pesticide, it might interfere with certain biological processes in pests .
将来の方向性
特性
IUPAC Name |
5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O2/c1-24-6-7-25-15-9-14(12(18)8-13(15)19)23-16(20-21-22-23)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXWFXMWIAERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2743356.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)

![ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743361.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)
![N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2743367.png)

![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2743373.png)

![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2743375.png)
